molecular formula C17H23ClN6OS B12492785 2-{[4-(tert-butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide

2-{[4-(tert-butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide

Cat. No.: B12492785
M. Wt: 394.9 g/mol
InChI Key: JNOATQSFQMAUTQ-UHFFFAOYSA-N
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Description

2-{[4-(tert-butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide is a complex organic compound with a unique structure that includes a triazine ring, tert-butylamino, dimethylamino, and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(tert-butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide typically involves multiple steps, starting with the preparation of the triazine ring. The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines. The tert-butylamino and dimethylamino groups are introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(tert-butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring and the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-{[4-(tert-butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[4-(tert-butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, disrupting cellular processes, or inducing apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • **2-{[4-(tert-butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl}-N-phenylacetamide
  • **4-(tert-Butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]ethylcyanamide

Uniqueness

2-{[4-(tert-butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it valuable for various research applications .

Properties

Molecular Formula

C17H23ClN6OS

Molecular Weight

394.9 g/mol

IUPAC Name

2-[[4-(tert-butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl]-N-(4-chlorophenyl)acetamide

InChI

InChI=1S/C17H23ClN6OS/c1-17(2,3)23-14-20-15(24(4)5)22-16(21-14)26-10-13(25)19-12-8-6-11(18)7-9-12/h6-9H,10H2,1-5H3,(H,19,25)(H,20,21,22,23)

InChI Key

JNOATQSFQMAUTQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1=NC(=NC(=N1)SCC(=O)NC2=CC=C(C=C2)Cl)N(C)C

Origin of Product

United States

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